{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol
Overview
Description
“{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol” is a useful research chemical . It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .
Synthesis Analysis
The synthesis of “{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol” involves the use of LiAlH4 (1.5 equivalents, 37.5mmol, 1.42g) in a 250ml Schlenk flask. The flask is purged with argon three times, then THF (15ml) is added at 0°C and stirred for 5 minutes. The ester (25mmol, 3.6g) is added dropwise over 10 minutes .Molecular Structure Analysis
The molecular formula of “{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol” is C8H17NO2 . Its molecular weight is 159.23 . The SMILES string representation is OCC1(CCOCC1)CNC .Chemical Reactions Analysis
The compound is a basic organic chemical raw material and high-quality fuel. It is mainly used in fine chemicals, plastics, and other fields. It is also an important raw material for pesticides and medicines .Physical And Chemical Properties Analysis
The compound is a solid . Its boiling point is 105°C, and its density is 1.000±0.06 g/cm3 . The flash point is 61°C (142°F), and the refractive index is 1.4600 . It is slightly soluble in water .Scientific Research Applications
Pharmaceutical Synthesis
This compound is utilized as a building block in the synthesis of various pharmaceutical agents. Its structure is conducive to forming stable heterocyclic rings, which are a common motif in drug molecules. For instance, it can be used in the synthesis of BTK, PI3K, and JAK-2 inhibitors , which are important in the treatment of cancers and autoimmune diseases .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[4-(methylaminomethyl)oxan-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9-6-8(7-10)2-4-11-5-3-8/h9-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPFUJODDCIJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCOCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649359 | |
Record name | {4-[(Methylamino)methyl]oxan-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(methylamino)methyl]tetrahydro-2H-pyran-4-yl}methanol | |
CAS RN |
959238-75-6 | |
Record name | Tetrahydro-4-[(methylamino)methyl]-2H-pyran-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959238-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Methylamino)methyl]oxan-4-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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